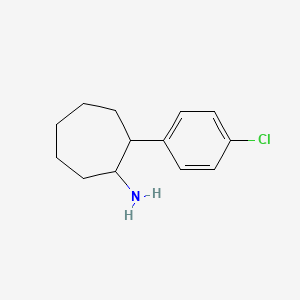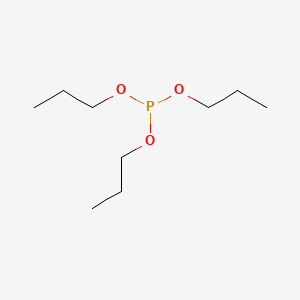
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN: is a chemically modified derivative of beta-cyclodextrin. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the substitution of the hydroxyl groups at the 6-position of the glucose units with dimethyl-tert-butylsilyl groups. This alteration enhances the compound’s solubility in organic solvents and its ability to form inclusion complexes with various guest molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN typically involves the following steps:
Activation of Beta-Cyclodextrin: Beta-cyclodextrin is first activated by converting the hydroxyl groups at the 6-position to more reactive intermediates, such as tosylates or mesylates.
Silylation Reaction: The activated beta-cyclodextrin is then reacted with dimethyl-tert-butylsilyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction replaces the hydroxyl groups with dimethyl-tert-butylsilyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of beta-cyclodextrin are activated using industrial-scale reactors.
Silylation: The activated beta-cyclodextrin is silylated in large reaction vessels, ensuring efficient mixing and reaction completion.
Purification: Industrial purification methods, such as large-scale chromatography or crystallization, are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN can undergo various chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The silyl groups can be hydrolyzed to regenerate the hydroxyl groups at the 6-position.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of silyl groups.
Complexation: The formation of inclusion complexes typically occurs in aqueous or organic solvents, depending on the guest molecule.
Major Products
Substitution Products: Depending on the substituent introduced, various functionalized cyclodextrins can be obtained.
Hydrolysis Products: Regenerated beta-cyclodextrin with hydroxyl groups at the 6-position.
Inclusion Complexes: Stable complexes with guest molecules, enhancing their solubility and bioavailability.
科学的研究の応用
HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry to study host-guest interactions and to enhance the solubility of hydrophobic compounds.
Biology: Employed in the stabilization and delivery of bioactive molecules, such as drugs and enzymes, by forming inclusion complexes.
Medicine: Investigated for its potential in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetics, food additives, and agrochemicals to enhance the performance and stability of active ingredients.
作用機序
The primary mechanism by which HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate guest molecules, shielding them from the external environment. This encapsulation can:
Enhance Solubility: Increase the solubility of hydrophobic compounds in aqueous and organic solvents.
Improve Stability: Protect guest molecules from degradation by environmental factors such as light, heat, and oxidation.
Facilitate Delivery: Aid in the controlled release and targeted delivery of bioactive molecules.
類似化合物との比較
Similar Compounds
HEPTAKIS-6-(TRIMETHYLSILYL)-beta-CYCLODEXTRIN: Similar to HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-beta-CYCLODEXTRIN but with trimethylsilyl groups instead of dimethyl-tert-butylsilyl groups.
HEPTAKIS-6-(TRIETHYLSILYL)-beta-CYCLODEXTRIN: Contains triethylsilyl groups at the 6-position.
HEPTAKIS-6-(TRIPHENYLSILYL)-beta-CYCLODEXTRIN: Features triphenylsilyl groups at the 6-position.
Uniqueness
This compound is unique due to the presence of dimethyl-tert-butylsilyl groups, which provide a balance between hydrophobicity and steric hindrance. This balance enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring enhanced solubility and stability.
特性
IUPAC Name |
5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXDVWYNHANDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H168O35Si7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1934.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)




![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)



![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)
